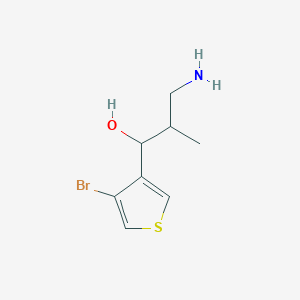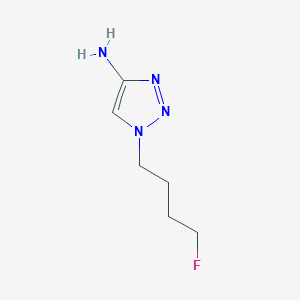
1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorobutyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-amine typically involves the reaction of 4-fluorobutyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction, also known as the “click” reaction, is highly efficient and provides high yields of the desired product. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a solvent like dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobutyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, triazole derivatives are known to inhibit certain enzymes, such as cytochrome P450, by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-ylmethanol: Similar structure but with a hydroxyl group instead of an amine group.
1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-ylmethylamine: Similar structure but with a methyl group attached to the amine group.
1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-ylcarboxamide: Similar structure but with a carboxamide group instead of an amine group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11FN4 |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
1-(4-fluorobutyl)triazol-4-amine |
InChI |
InChI=1S/C6H11FN4/c7-3-1-2-4-11-5-6(8)9-10-11/h5H,1-4,8H2 |
InChI Key |
IIMYOHQBRDUESG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



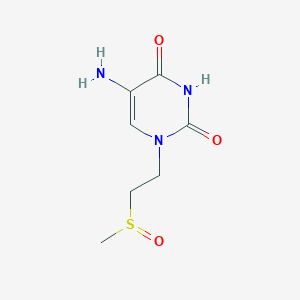
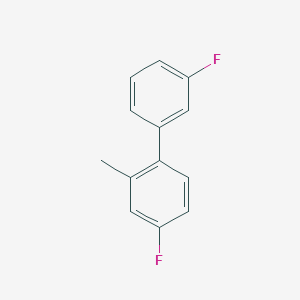
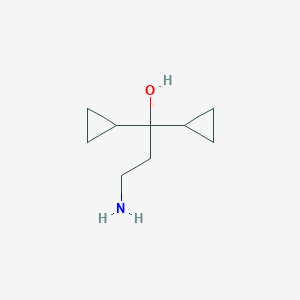
![4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13201028.png)


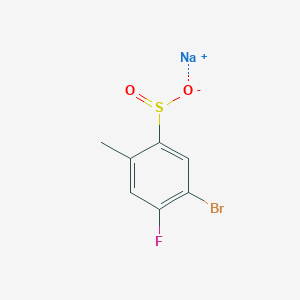

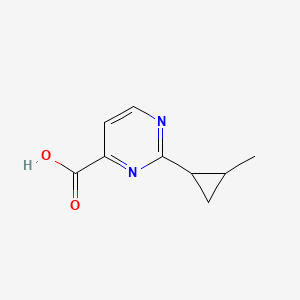
![2-methoxy-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13201051.png)
![1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)
